Fluasterone (chemical name: 16α-Fluoro-5-androsten-17-one) is a synthetic analog of the endogenous steroid hormone dehydroepiandrosterone (DHEA). [, , , , , , ] It has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the field of cancer chemoprevention. [, , , ] Fluasterone exhibits a reduced androgenic profile compared to its parent compound, DHEA, which broadens its potential therapeutic window by minimizing hormonal side effects. [, , , ] This characteristic makes Fluasterone a promising candidate for further investigation in various preclinical and clinical settings. [, , ]
Fluasterone is synthesized through organic chemistry techniques that involve fluorination and dehydroxylation reactions. It falls under the category of synthetic steroids and is primarily studied for its biochemical properties and potential therapeutic applications in treating inflammation and metabolic disorders.
The synthesis of fluasterone typically involves several key steps:
The synthetic route can be summarized as follows:
This method has been documented in various studies, including those focusing on radiolabeled derivatives for metabolic studies .
Fluasterone has a molecular formula of with a molecular weight of approximately 284.39 g/mol. Its structural features include:
The three-dimensional conformation of fluasterone allows it to interact effectively with biological targets, contributing to its pharmacological properties.
Fluasterone undergoes several chemical transformations, which include:
These reactions are essential for developing derivatives with enhanced or modified biological activities .
Fluasterone exhibits its effects primarily through the following mechanisms:
In animal models, fluasterone has demonstrated anti-inflammatory and anti-diabetic properties, suggesting potential therapeutic applications in metabolic disorders .
Fluasterone exhibits several notable physical and chemical properties:
These properties are critical for its storage, formulation, and application in scientific research .
Fluasterone is primarily researched for its potential applications in:
Fluorination at the C16α position represents a strategic modification in androstene derivatives to enhance metabolic stability and receptor selectivity. Fluasterone (16α-fluoro-5-androsten-17-one) was engineered by substituting hydrogen with fluorine at C16α while simultaneously removing the C3β hydroxyl group from dehydroepiandrosterone (DHEA). This dual modification exploits fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å), which sterically hinders enzymatic metabolism at the C17 ketone position—a critical pathway for DHEA’s conversion to sex hormones [1] [5]. The C16α-fluorine atom creates a 1,3-diaxial interaction with the C18 methyl group, inducing conformational strain that impedes reductase access to the C17 carbonyl. This design prevents reduction to 17β-hydroxysteroids like testosterone, thereby eliminating androgenic activity [1] [9].
Table 1: Impact of C16α Fluorination on Key Molecular Properties
Property | DHEA | Fluasterone | Effect of Modification |
---|---|---|---|
C17 Metabolism Rate | High | Negligible | Steric hindrance by fluorine |
Androgen Conversion | Yes (testosterone) | No | Blocked 17β-HSD access |
G6PD Inhibition (Ki) | 17 µM | 0.51 µM | Enhanced enzyme binding affinity |
ERβ Binding Affinity | Moderate | Moderate | Unaffected by C16 modification |
Computational studies confirm that fluorination increases lipophilicity (logP +0.7 vs. DHEA), improving membrane permeability without altering the planar steroid backbone essential for binding steroid-processing enzymes. The fluorine’s electron-withdrawing properties also reduce electron density at C17, further destabilizing nucleophilic attack by reductases [1] [5].
Systematic structural optimization of DHEA analogs identified three key determinants of bioactivity:
Table 2: Biological Activities of DHEA Analogs Relative to Fluasterone
Analog Structure | G6PD Inhibition (Ki, μM) | Anti-inflammatory Activity | Androgenic Activity |
---|---|---|---|
DHEA | 17.0 | Moderate | High |
16α-Fluoro-DHEA | 0.51 | High | None |
3β-Hydroxy-16α-fluoro-DHEA | 2.4 | High | Low |
16α-Methyl-DHEA | 12.5 | Moderate | Moderate |
SAR studies reveal that simultaneous C3 dehydroxylation and C16 fluorination synergistically enhance potency. For instance, 3β-hydroxy-16α-fluoro-DHEA exhibits weaker G6PD inhibition (Ki=2.4 µM) than Fluasterone, confirming that C3 modification is critical for enzymatic binding [1] [4].
Fluasterone acts as a functional bioisostere of DHEA by mimicking its therapeutic actions while circumventing its metabolic drawbacks:
Table 3: Functional Comparison of DHEA and Fluasterone
Biological Process | DHEA | Fluasterone | Functional Outcome |
---|---|---|---|
G6PD Inhibition | Yes (Ki=17 µM) | Yes (Ki=0.51 µM) | Enhanced PPP suppression |
11β-HSD1 Modulation | Moderate | Moderate | Glucocorticoid antagonism |
PPARα Activation | Yes | No | Avoided hepatocarcinogenesis risk |
ERβ Transactivation | Yes | Yes | Maintained anti-proliferative effects |
Fluasterone’s bioisosteric efficacy is evidenced in rodent models where it replicates DHEA’s anti-diabetic and chemopreventive actions at 40-fold lower doses when administered parenterally, directly attributable to its resistance to hepatic metabolism [1] [5] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: